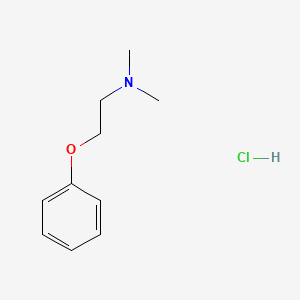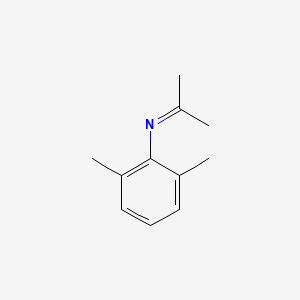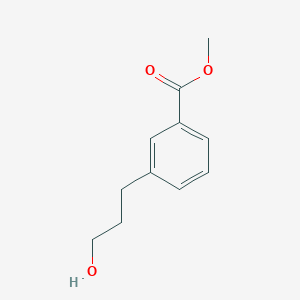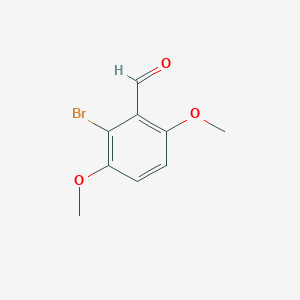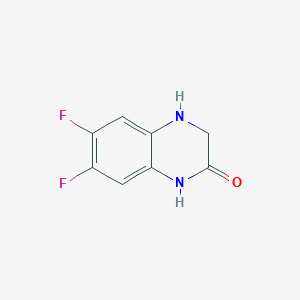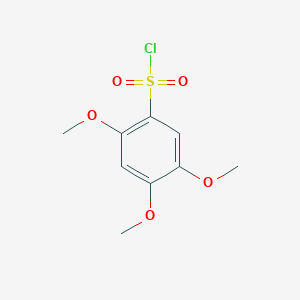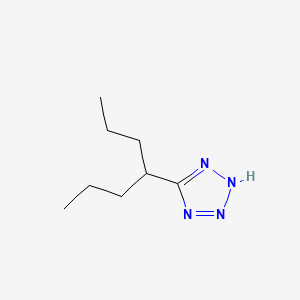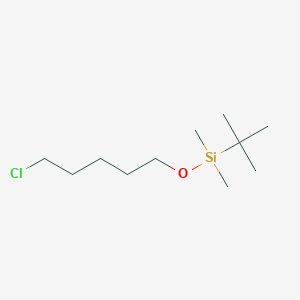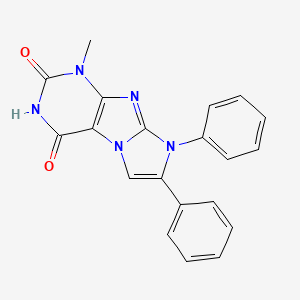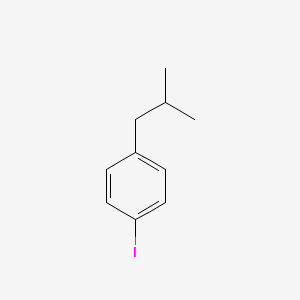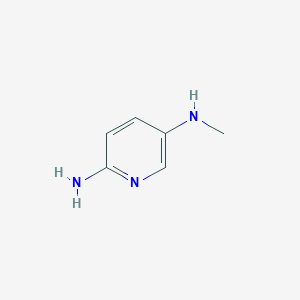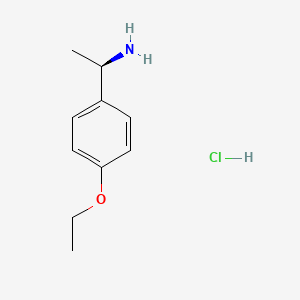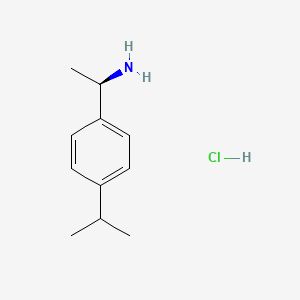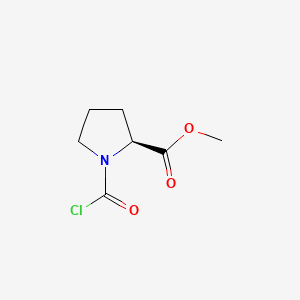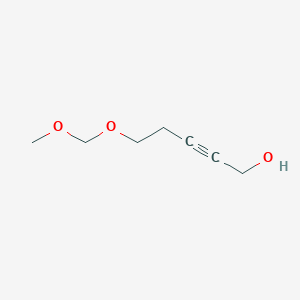
5-(Methoxymethoxy)pent-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethoxy)pent-2-yn-1-ol is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by the presence of a methoxymethoxy group and a pent-2-yn-1-ol backbone, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethoxy)pent-2-yn-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pent-2-yn-1-ol derivative with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields . Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methoxymethoxy)pent-2-yn-1-ol undergoes various types of chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-(Methoxymethoxy)pent-2-yn-1-ol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-(Methoxymethoxy)pent-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants . Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Methoxymethoxy)pent-2-yn-1-ol: C7H12O3
5-(Methoxymethoxy)pent-2-yn-1-amine: C7H13NO2
5-(Methoxymethoxy)pent-2-yn-1-thiol: C7H12OS
Uniqueness
This compound is unique due to its specific functional groups and reactivity profile. The presence of both a methoxymethoxy group and a pent-2-yn-1-ol backbone allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
86197-09-3 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
5-(methoxymethoxy)pent-2-yn-1-ol |
InChI |
InChI=1S/C7H12O3/c1-9-7-10-6-4-2-3-5-8/h8H,4-7H2,1H3 |
Clé InChI |
RVYRWHDMPCKJID-UHFFFAOYSA-N |
SMILES |
COCOCCC#CCO |
SMILES canonique |
COCOCCC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


